molecular formula C15H21N3O B5057587 2-{2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL

2-{2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL

Cat. No.: B5057587
M. Wt: 259.35 g/mol
InChI Key: YQWNHVNEORHCEN-UHFFFAOYSA-N
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Description

2-{2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is a complex organic compound that features a piperidine ring and a benzodiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The presence of both piperidine and benzodiazole structures within the molecule suggests a range of biological activities, making it a valuable target for drug development and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-{2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets. The piperidine and benzodiazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(MORPHOLIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL: Similar structure but with a morpholine ring instead of piperidine.

    2-{2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

The uniqueness of 2-{2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL lies in its specific combination of piperidine and benzodiazole structures, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted drug design and synthesis .

Properties

IUPAC Name

2-[2-(piperidin-1-ylmethyl)benzimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-11-10-18-14-7-3-2-6-13(14)16-15(18)12-17-8-4-1-5-9-17/h2-3,6-7,19H,1,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWNHVNEORHCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC3=CC=CC=C3N2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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